molecular formula C23H27F2NO3 B4961916 ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B4961916
M. Wt: 403.5 g/mol
InChI Key: UWPYLTSHRUNMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. This compound has gained significant attention due to its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters in the brain, leading to improvements in cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in pre-clinical studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the development of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One potential direction is to investigate its potential as an anti-cancer agent in pre-clinical and clinical studies. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on improving the solubility of this compound to make it more versatile in experimental settings.
Conclusion:
This compound is a promising compound that has potential applications in the field of scientific research. Its low toxicity profile and significant biochemical and physiological effects make it an attractive candidate for further development. While there are limitations to its use in lab experiments, there are several future directions for the development of this compound, including its potential as an anti-cancer agent and its use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-(3-methoxybenzyl)piperidine-1-carboxylate with 3,4-difluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain a high yield of the desired product.

Scientific Research Applications

Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has potential applications in the field of scientific research. It has been found to exhibit significant activity against certain cancer cell lines and has been proposed as a potential anti-cancer agent. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(3,4-difluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2NO3/c1-3-29-22(27)23(15-17-5-4-6-19(13-17)28-2)9-11-26(12-10-23)16-18-7-8-20(24)21(25)14-18/h4-8,13-14H,3,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPYLTSHRUNMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)F)F)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.